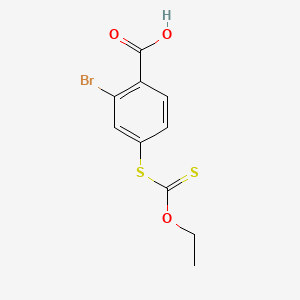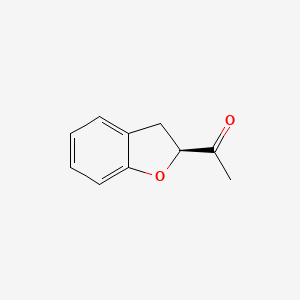![molecular formula C7H12N2O B562553 2-Azabicyclo[2.1.1]hexane-1-carboxamide,N-methyl-(9CI) CAS No. 103794-07-6](/img/new.no-structure.jpg)
2-Azabicyclo[2.1.1]hexane-1-carboxamide,N-methyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azabicyclo[2.1.1]hexane-1-carboxamide,N-methyl-(9CI) is a chemical compound with the molecular formula C7H12N2O. It is a bicyclic amide that features a nitrogen atom within a bicyclo[2.1.1]hexane framework.
Métodos De Preparación
The synthesis of 2-Azabicyclo[2.1.1]hexane-1-carboxamide,N-methyl-(9CI) typically involves the cycloaddition of azabicyclo[1.1.0]butanes with styrenes under photochemical conditions. This method leverages a polar-radical-polar relay strategy to overcome the challenging direct single electron reduction of azabicyclo[1.1.0]butanes. The reaction conditions include the use of photoredox catalysis and acid-mediated ring-opening of azabicyclo[1.1.0]butanes to form bromoazetidines, which then undergo efficient debrominative radical formation to initiate the cycloaddition reaction .
Análisis De Reacciones Químicas
2-Azabicyclo[2.1.1]hexane-1-carboxamide,N-methyl-(9CI) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Azabicyclo[2.1.1]hexane-1-carboxamide,N-methyl-(9CI) has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: It is explored for its potential therapeutic applications, including as a scaffold for drug development.
Industry: The compound’s unique structural properties make it useful in the design of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-Azabicyclo[2.1.1]hexane-1-carboxamide,N-methyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into particular binding sites on target molecules, influencing their activity. This interaction can modulate various biological pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
2-Azabicyclo[2.1.1]hexane-1-carboxamide,N-methyl-(9CI) can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentanes: These compounds are used as bioisosteres of para-substituted benzene rings in drug analogues.
Cubanes: Known for their rigid structure, cubanes are also used as bioisosteres in medicinal chemistry.
Oxabicyclo[2.1.1]hexanes: These compounds have shown potential as bioisosteres of ortho- and meta-substituted benzenes.
The uniqueness of 2-Azabicyclo[2.1.1]hexane-1-carboxamide,N-methyl-(9CI) lies in its nitrogen-containing bicyclic structure, which provides distinct chemical and biological properties compared to its analogues.
Propiedades
Número CAS |
103794-07-6 |
|---|---|
Fórmula molecular |
C7H12N2O |
Peso molecular |
140.186 |
Nombre IUPAC |
N-methyl-3-azabicyclo[2.1.1]hexane-4-carboxamide |
InChI |
InChI=1S/C7H12N2O/c1-8-6(10)7-2-5(3-7)4-9-7/h5,9H,2-4H2,1H3,(H,8,10) |
Clave InChI |
CAEYKUWQWDRDAX-UHFFFAOYSA-N |
SMILES |
CNC(=O)C12CC(C1)CN2 |
Sinónimos |
2-Azabicyclo[2.1.1]hexane-1-carboxamide,N-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



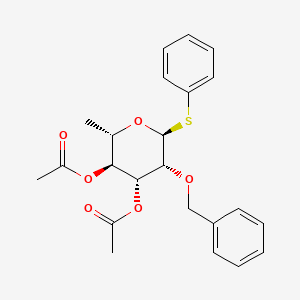
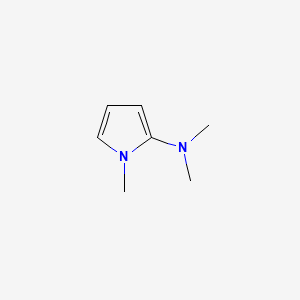
![lithium;sodium;5-[(4-hydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-hydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B562475.png)
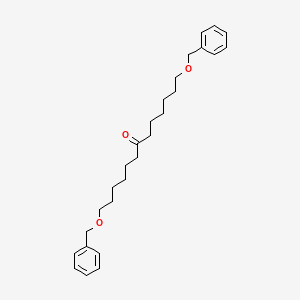
![[(3aR,4R,6S,6aS,9aR,9bR)-6-(hydroxymethyl)-9-methyl-3-methylidene-2-oxo-3a,4,5,6,6a,7,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B562481.png)
![(1S,2S,6R,9S,11R,12S)-12-[2-(furan-3-yl)-2-hydroxyethyl]-6,9-dihydroxy-11-methyl-8,14-dioxatetracyclo[7.6.0.01,6.02,12]pentadecan-13-one](/img/structure/B562484.png)
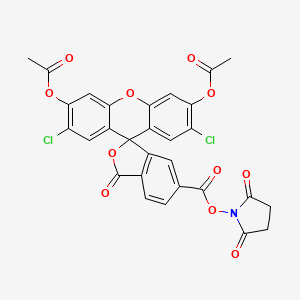
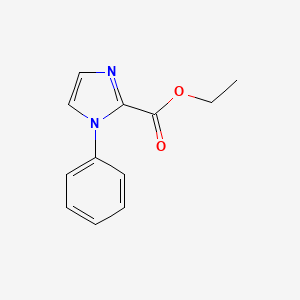
![1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3](/img/structure/B562489.png)
![1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major](/img/structure/B562490.png)
